

what is the chemical structure of diammonium EDTA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diammonium EDTA*

Cat. No.: *B1586234*

[Get Quote](#)

An in-depth examination of diammonium ethylenediaminetetraacetate (EDTA), a significant chelating agent, is crucial for professionals in research and drug development. This document provides a detailed overview of its chemical structure, supported by quantitative data and a visual representation compliant with industry standards.

Chemical Identity and Properties

Diammonium EDTA is the salt formed from ethylenediaminetetraacetic acid and two equivalents of ammonia. It is also referred to by several synonyms, including Diammonium dihydrogen ethylenediaminetetraacetate and EDTA diammonium salt.^{[1][2][3]} This compound is valued for its ability to sequester metal ions, a property leveraged in numerous scientific and industrial applications, from enhancing the stability of pharmaceutical formulations to applications in agriculture and water treatment.^{[4][5]}

The fundamental structure consists of an ethylenediamine backbone connected to four carboxymethyl groups (-CH₂COOH). In the diammonium form, two of these acidic groups are deprotonated to form carboxylates (-CH₂COO⁻) and are ionically bonded to two ammonium cations (NH₄⁺).

Physicochemical Data

A summary of the key quantitative data for **diammonium EDTA** is presented below for easy reference and comparison.

Property	Value	Source
Molecular Formula	$C_{10}H_{22}N_4O_8$ (also represented as $C_{10}H_{16}N_2O_8 \cdot 2H_3N$)	[2] [3]
Molecular Weight	326.3 g/mol	[1] [2]
CAS Number	20824-56-0	[1] [2]
IUPAC Name	azane;2-[2-[bis(carboxymethyl)amino]ethyl]-[carboxymethyl]amino]acetic acid	[3]
SMILES	<chem>C(CN(CC(=O)O)CC(=O)O)N(C(=O)O)CC(=O)O.N.N</chem>	[3]

Chemical Structure Visualization

To facilitate a clear understanding of the molecular architecture, the chemical structure of **diammonium EDTA** is rendered below using the Graphviz DOT language. This visualization adheres to the specified formatting requirements, ensuring clarity and high contrast for all elements.

Caption: 2D chemical structure of **Diammonium EDTA**.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **diammonium EDTA** are critical for reproducibility and further research.

Synthesis of Diammonium EDTA

The industrial synthesis of EDTA salts typically begins with ethylenediamine, formaldehyde, and a cyanide source. The resulting tetrasodium salt is then acidified to produce the less soluble EDTA acid.[\[6\]](#) To obtain **diammonium EDTA**, the isolated EDTA acid is subsequently neutralized with two molar equivalents of ammonium hydroxide in an aqueous solution.

Protocol:

- Suspend a known molar quantity of solid ethylenediaminetetraacetic acid (H₄EDTA) in deionized water.
- While stirring vigorously, add two molar equivalents of a standardized ammonium hydroxide (NH₄OH) solution dropwise.
- Monitor the pH of the solution. The reaction is complete when the solid H₄EDTA has fully dissolved and the pH stabilizes, typically in the range of 4.0-6.0.[1]
- The resulting aqueous solution is **diammonium EDTA**. It can be used directly or concentrated under reduced pressure to obtain a solid, often hydrated, product.[7]

Assay and Quality Control

The purity and concentration of **diammonium EDTA** are typically determined via complexometric titration.

Protocol:

- Prepare a standardized solution of a metal ion, commonly calcium chloride (CaCl₂) or zinc sulfate (ZnSO₄).
- Pipette a precise volume of the **diammonium EDTA** solution into an Erlenmeyer flask.
- Add a suitable metal indicator, such as Eriochrome Black T, and buffer the solution to an appropriate pH (e.g., pH 10 with an ammonia-ammonium chloride buffer).
- Titrate the **diammonium EDTA** solution with the standardized metal ion solution until the indicator changes color, signaling the endpoint.
- The concentration of **diammonium EDTA** is calculated based on the stoichiometry of the metal-EDTA complex formation (typically 1:1).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EDTA Diammonium Manufacturer, Supplier, Exporter [edta-chelate.com]
- 2. echemi.com [echemi.com]
- 3. Diammonium EDTA | C10H22N4O8 | CID 13847684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EDTA diammonium powder Exporter | EDTA diammonium powder Exporting Company | EDTA diammonium powder International Distributor [multichemexports.com]
- 5. dow.com [dow.com]
- 6. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 7. Diammonium Ethylenediaminetetraacetate Monohydrate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [what is the chemical structure of diammonium EDTA]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586234#what-is-the-chemical-structure-of-diammonium-edta>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com